molecular formula C18H19Cl2N3 B5619278 N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)methanimine

N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)methanimine

Cat. No.: B5619278
M. Wt: 348.3 g/mol
InChI Key: GWDVJORTNAILEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)methanimine is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a methanimine group attached to a dichlorophenyl ring. Compounds with such structures are often studied for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)methanimine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of Methanimine Group: The final step involves the reaction of the benzylpiperazine with 2,4-dichlorobenzaldehyde under acidic conditions to form the methanimine group.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the methanimine group, converting it to an amine.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an antipsychotic or antidepressant.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)methanimine would depend on its specific biological target. Generally, such compounds may interact with neurotransmitter receptors, modulating their activity and leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)ethanamine
  • N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)propanamine

Uniqueness

N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)methanimine is unique due to its specific substitution pattern and the presence of the methanimine group, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(2,4-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3/c19-17-7-6-16(18(20)12-17)13-21-23-10-8-22(9-11-23)14-15-4-2-1-3-5-15/h1-7,12-13H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDVJORTNAILEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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